molecular formula C16H15N3O3S B2852868 N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide CAS No. 1351620-31-9

N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide

Cat. No.: B2852868
CAS No.: 1351620-31-9
M. Wt: 329.37
InChI Key: RYJMBBRMXKYXEI-UHFFFAOYSA-N
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Description

N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide typically involves multiple steps, starting with the formation of the thiophene and oxadiazole rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and the Fiesselmann reaction . The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener, more sustainable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiophene and oxadiazole rings could play a role in binding to the active site of enzymes or interacting with cellular membranes .

Properties

IUPAC Name

N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-8-13(23-9-10)15-18-19-16(22-15)17-14(20)11(2)21-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJMBBRMXKYXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=NN=C(O2)NC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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